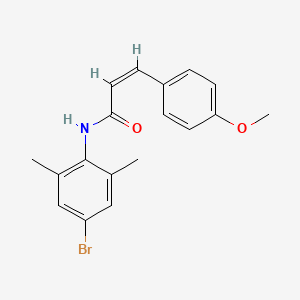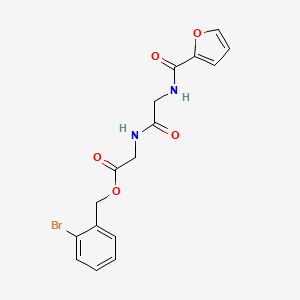![molecular formula C14H8BrNO2S B5141516 4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid](/img/structure/B5141516.png)
4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid, also known as BRB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BRB is a derivative of benzoic acid and contains a bromine atom and a thiophene ring.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects
4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid inhibits the growth and proliferation of cancer cells, including breast, prostate, and lung cancer cells. 4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid has also been shown to inhibit the replication of viruses, such as influenza and herpes simplex virus. In vivo studies have shown that 4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid has anti-inflammatory and analgesic effects and can reduce the severity of arthritis in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid has several advantages for lab experiments, including its ease of synthesis, low toxicity, and broad range of potential applications. However, 4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid also has some limitations, including its low solubility in water and its instability under certain conditions. These limitations can make it challenging to use 4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid in certain experiments and may require the use of alternative compounds.
Direcciones Futuras
There are several future directions for the study of 4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, and the elucidation of its mechanism of action. In medicinal chemistry, 4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid could be further optimized to improve its potency and selectivity for specific targets. In materials science, 4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid could be used as a building block for the synthesis of novel materials with unique properties. In organic electronics, 4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid could be further studied as a hole-transporting material to improve the efficiency of organic solar cells. Further research is needed to fully understand the potential of 4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid and its applications in various fields.
Conclusion
In conclusion, 4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid is a chemical compound with significant potential applications in various fields. Its synthesis method has been optimized to improve yield and purity, and it has been extensively studied for its potential applications in medicinal chemistry, materials science, and organic electronics. 4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid has been shown to exhibit various biochemical and physiological effects, including anticancer, antiviral, and anti-inflammatory properties. While 4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid has several advantages for lab experiments, it also has some limitations, and further research is needed to fully understand its potential and applications.
Métodos De Síntesis
The synthesis of 4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid involves the reaction of 4-bromo-2-thiophenecarboxaldehyde and malononitrile in the presence of a base catalyst. The product is then subjected to a Knoevenagel condensation reaction with 4-carboxybenzaldehyde to yield 4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid. The synthesis of 4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. 4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid has also been used as a building block for the synthesis of novel materials, such as liquid crystals and polymers. In organic electronics, 4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid has been used as a hole-transporting material in organic solar cells.
Propiedades
IUPAC Name |
4-[(E)-2-(4-bromothiophen-2-yl)-1-cyanoethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO2S/c15-12-6-13(19-8-12)5-11(7-16)9-1-3-10(4-2-9)14(17)18/h1-6,8H,(H,17,18)/b11-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDGFMXLLCBQGX-WZUFQYTHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC2=CC(=CS2)Br)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C\C2=CC(=CS2)Br)/C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-(4-bromothiophen-2-yl)-1-cyanoethenyl]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B5141434.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5141441.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5141447.png)


![N~1~-(4-ethoxyphenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5141459.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5141466.png)
![2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5141482.png)

![3,3-dimethyl-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5141532.png)
![5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5141537.png)
![2-{3-[(4-phenoxyphenyl)ethynyl]phenyl}-3-{4-[(4-phenoxyphenyl)ethynyl]phenyl}quinoxaline](/img/structure/B5141544.png)
![N~2~-(2-fluorophenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5141552.png)
